Journal Name:Nanocomposites
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Nanocomposites ( IF 0 ) Pub Date: 2016-12-15 , DOI: 10.1016/j.molcata.2016.09.035
Although UV-induced TiO2 photocatalysis involves the generation of several reactive oxygen species (ROS), the formation of hydroxyl radicals are generally associated with the degradation of persistent organic contaminants in water. In this study, a variety of radical scavengers were employed to discriminate the roles of different ROS during visible light activated (VLA) photocatalysis using nitrogen and fluorine doped TiO2 (NF-TiO2) in the degradation of the hepatotoxin, microcystin-LR (MC-LR) in water. The addition of hydroxyl radical scavengers, methanol and tert-butyl alcohol to the reaction mixture resulted in negligible inhibition of VLA NF-TiO2 photocatalytic degradation of MCLR at pH 3.0 and only partial inhibition at pH 5.7. While hydroxyl radicals generally play the primary role in UV TiO2 photocatalysis, the minimal influence of MeOH and t-BuOH on the degradation process under these experimental conditions indicates hydroxyl radicals (•OH) do not play the primary role in VLA NF-TiO2 photocatalysis. However, strong inhibition was observed in VLA NF-TiO2 photocatalytic degradation of MC-LR in the presence of superoxide dismutase, benzoquinone and catalase at pH 3.0 and 5.7 indicating O2•- and H2O2 play critical roles in the degradation process. Similar degradation rates were observed in the presence of singlet oxygen scavenger, deuterium oxide, which enhances singlet oxygen mediated processes further suggesting singlet oxygen does not play a key role in the degradation of MCLR in these system. Formic acid and cupric nitrate were added to probe the roles of the valence band holes and conduction band electrons, respectively. Under UV+vis light irradiation, almost complete inhibition of MC-LR removal is observed with NF-TiO2 in the presence of •OH scavengers at pH 5.7. These results demonstrate that solution pH plays a major role in the formation and reactivities of ROS during VLA NF-TiO2 photocatalysis. The adsorption strength of the scavengers and MCLR onto NF-TiO2 as well as the speciation of the ROS as a function of pH need to be carefully considered since they also play a key role in the efficiency of the process. These results indicate the reduction of molecular oxygen by photo-generated electrons rather than hydroxyl radicals produced by oxidative reactions of photo-generated holes play a key role in the of VLA NF-TiO2 photocatalytic degradation of MC-LR.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.12.007
A comparison is made in this study of the effectiveness of various commercial catalysts in the oxidation of NOx by heterogeneous photocatalysis. The following catalysts were considered: Aeroxide TiO2 P25, Aeroxide TiO2 P90, Hombikat UV-100, Kronos vlp7000, CristalACTIV PC105, CristalACTIV PC500, Kemira 650 and Anatasa Aldrich. All catalysts were deposited by a dip-coating technique onto borosilicate 3.3 glass plates. Optimization of catalyst load showed no significant enhancement of photoactivity, in general, above a deposited mass of 1.16 mg cm−2. Differences between photocatalyst activity were more apparent at longer illumination times. Photoactivity decreased in the presence of humidity and differences in the adsorbed products were detected. Photocatalyst activity was strongly influenced by specific surface area, with the best results obtained by the catalysts with the largest surface area, namely the PC500, Hombikat and Kronos. Photocatalyst stability was demonstrated in successive reuse cycles.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.11.023
Room temperature oxidation of olefins catalysed by a symmetrical (μ-oxo)(μ-hydroxo)diiron(III) complex (1) based on the amino pyridyl ligand bpmen (bpmen = N,N′-dimethyl-N,N′-bis(2-pyridyl methyl)ethane-1,2-diamine) with hydrogen peroxide under the conditions of limiting substrate is described. Excellent substrate conversions have been achieved under ambient reaction conditions. The olefin oxidation efficacy of the 1/H2O2 system has been found to get improved in presence of acetic acid. The catalytic system has been shown to oxidise electron-deficient olefins to the corresponding cis-diols, while epoxidation is favoured in case of electron-rich olefins. The μ-oxo diiron(III) core of the catalyst 1 has been found be regenerated after the catalytic turnovers. Addition of a second batch of substrate and oxidant at the end of the olefin oxidation results in the formation of almost identical amounts of epoxides/diols. Moreover, the regenerated catalyst exhibits a significantly higher preference towards the oxidation of electron-deficient olefins.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.10.027
The elimination mefenamic acid (MA) as a pollutant from the aquatic environment using Hg lamp during a catalytic photodegradation process using supported ZnO–CuO onto clinoptilolite nanoparticles (NCP) was the aim of the study. Raw and supported clinoptilolite were characterized by FT-IR, XRD, DRS, TEM and SEM techniques. The changes of MA concentration determined by UV–vis double beam spectrophotometer at λmax 285 nm and used for the calculation of its degradation extent. Better degradation efficiencies obtained for the supported the hybridized ZnO–CuO system onto NCP with respect to unsupported one and supported/unsupported ZnO and CuO. The degradation efficiencies are dependent to the experimental conditions and hence the parameters were optimized to reach the highest efficiencies.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.10.035
The latent catalytic abilities of tertiary amines-intercalated α-zirconium phosphate [(α-ZrP·amine): 1,4-diazabicyclo[2,2,2]octane (α-ZrP·DABCO) and 1,8-diazabicyclo[5,4,0]undec-7-ene (α-ZrP·DBU)] were examined by copolymerization of glycidyl phenyl ether (GPE) and hexahydro-4-methylphthalic anhydride (MHHPA) at varying temperatures for 1 h periods. Polymerization was not observed until the reactants were heated to 100 °C or above. Upon increasing the temperature, the conversion factors of GPE increased such that, at 140 °C, both conversions were over 90% for α-ZrP·DABCO and α-ZrP·DBU. The thermal stabilities of GPE and MHHPA with the catalysts at 40 °C for 144 h were tested: GPE with α-ZrP·DBU achieved conversions of 9%. The reaction in the presence of α-ZrP·DABCO did not proceed at 40 °C for 144 h.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.11.011
Nickel nanoparticles (NPs) supported on different undoped or doped with N or B graphenes (Gs) have been tested as catalyst for the hydrosilylation of aldehydes to obtain the corresponding siloxanes with high conversion and good selectivity in short reaction time. The different Gs employed were obtained by pyrolysis under inert atmosphere of alginate or chitosan, modified or not with boric acid. Then the metal NPs obtained by polyol reduction method using ethylene glycol were adsorbed on Gs. The Ni-containing G catalysts were characterized by electron microscopy, XPS and Raman spectroscopy. The scope of the Ni/G catalyst includes aliphatic and aromatic aldehydes as well as a variety of hydrosilanes.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.10.008
A series of new chiral ionic liquid catalysts composed of the N,N'-bis(salicyclidene) cyclohexene diaminatocobalt and an imidazolium salt were designed, prepared and applied for the chiral cyclic carbonate synthesis from racemic epoxides and carbon dioxide. All reactions exhibit good enantioselectivity for the chiral cyclic carbonate without polycarbonate and other by-products. The order of The order of catalytic activity toward the axial anions is OAc− > CF3CO2− > CCl3CO2− > OTs− and the order of enantioselectivity is OTs− > OAc− > CCl3CO2− > CF3CO2−.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.10.001
A highly efficient, simple and versatile acid catalyst is proposed for the selective acid dehydration of 1-phenylethan-1,2-diol to phenylacetaldehyde in water-CPME biphasic media under microwave irradiation. A high stability and recyclability of the catalyst is also observed under the investigated conditions.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.10.017
This paper first discloses that two heteroleptic 8-quinolinolato iron(III) complexes (Qa1Qb2FeIII, Qa2Qb1FeIII) could be synthesized conveniently via the coordination of FeCl2·6H2O with 2 equivalents of 5,7-dichloro-8-hydroxyquinoline (Qb) or 5-chloro-8-hydroxyquinoline (Qa) under N2 and then 1 equivalent of Qa or Qb under air. In comparison with the two homoleptic counterparts (Qa3FeIII and Qb3FeIII), the proposed heteroleptic Q3FeIII complexes possessed similar coordination features to the Qb3FeIII one but showed similar catalysis performances to the Qa3FeIII one in the oxygenation of cyclohexane to cyclohexanol and cyclohexanone by hydrogen peroxide (H2O2) in acetonitrile. More importantly, both heteroleptic Q3FeIII complexes showed a better accelerating effect on this reaction and provided a slightly higher conversion than the Qa3FeIII and especially Qb3FeIII ones. Furthermore, this predominance in catalytic activity was more strikingly apparent upon both-catalyzed oxygenations of benzene, toluene, ethylbenzene or thioanisole by H2O2. This should be due to a structurally distorted effect of the heteroleptic Q3FeIII complexes that is induced by the different in ligand environment, as supported by DFT B3LYP/6-311G (d) calculation. Based the present reaction and UV–vis spectral characterization results, a free radical mechanism for the present catalysis system was proposed.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI: 10.1016/j.molcata.2015.10.022
In this paper, trifluoromethanesulfonic acid was successfully loaded over calcined crystalline zirconia. Zirconia was calcined at 200, 350, 500, 700 and 900 °C before trifluoromethanesulfonic acid was loaded. The catalysts were characterized by various sophisticated techniques such as FTIR, SEM, TEM, XRD and N2 adsorption–desorption measurements. The acidic behavior of the catalysts has been studied by nonaqueous potentiometric titration and FTIR spectra of adsorbed pyridine. The results showed that the catalysts are highly acidic and exhibited high catalytic activity in the esterification of acetic acid with benzyl alcohol (95%) with very high selectivity to benzyl ester (96%). Furthermore, the tetragonal phase of zirconia was the only phase up to 500 °C, and completely vanished at 900 °C. These changes in crystalline structure was also found to be related to the number and strength of acid sites. Our results showed that, the number and strength of acid sites were optimum at 350 °C, at which only tetragonal phase is the metastable one. Moreover, the catalysts were capable of recycling for five times without appreciable deactivation at 100 °C.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |